molecular formula C2HF3O2<br>C2HF3O2<br>CF3COOH B043106 Trifluoroacetic acid CAS No. 76-05-1

Trifluoroacetic acid

Cat. No.: B043106
CAS No.: 76-05-1
M. Wt: 114.02 g/mol
InChI Key: DTQVDTLACAAQTR-UHFFFAOYSA-N
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Description

Trifluoroacetic acid (TFA) is a pivotal reagent in modern chemical and biochemical research, renowned for its strong acidity and volatility. Its primary research value lies in its role as a solvent and ion-pairing agent in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), where it effectively separates peptides, proteins, and other biomolecules by improving peak resolution and suppressing silanol interactions. In peptide synthesis, TFA is indispensable for cleaving the synthesized peptide from the solid-phase resin and for removing acid-labile protecting groups. Furthermore, TFA serves as a potent catalyst and solvent in a wide range of organic synthesis reactions, including esterifications, etherifications, and rearrangements, due to its excellent solvating properties for organic compounds and its ease of removal via evaporation. Its mechanism of action is attributed to the powerful electron-withdrawing effect of the trifluoromethyl group, which stabilizes the conjugate base (trifluoroacetate) and renders TFA one of the strongest carboxylic acids (pKa ≈ 0.23). This unique combination of high acidity and high volatility makes TFA an unparalleled tool for researchers in medicinal chemistry, analytical chemistry, and proteomics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoroacetic acid
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InChI

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)
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InChI Key

DTQVDTLACAAQTR-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(F)(F)F)O
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Molecular Formula

C2HF3O2, Array
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DSSTOX Substance ID

DTXSID9041578
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Molecular Weight

114.02 g/mol
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Physical Description

Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent., Liquid, Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

72.4 °C, Enthalpy of vaporization: 33 kJ/mol at boiling point, 72 °C
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Solubility

Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane., In water, miscible at 20 °C, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (very good)
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Density

1.531 at 20 °C, Relative density (water = 1): 1.5
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

110.0 [mmHg], Vapor pressure, kPa at 20 °C: 11
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Color/Form

Liquid, Colorless, fuming liquid; hygroscopic

CAS No.

76-05-1
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Melting Point

-15.4 °C, -15 °C
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Preparation Methods

Ultraviolet-Catalyzed Chlorination

The initial step converts 1,1-difluoroethane (CF2_2H2_2) or its partially chlorinated analogs (e.g., CF2_2HCl) into 1,1-difluoro tetrachloroethane (CF2_2Cl2_2CCl2_2) via UV light-assisted chlorination. The reaction occurs at 40–50°C with a chlorine-to-substrate molar ratio of 1:1–8. Ultraviolet irradiation enhances radical formation, accelerating chlorine substitution while minimizing side reactions.

Catalytic Oxidation to 1,1-Difluoro-1-chloroacetyl Chloride

The tetrachloroethane intermediate undergoes oxidation using oxygen or peroxides (e.g., H2_2O2_2) at 50–70°C. Catalysts such as transition metal oxides (e.g., V2_2O5_5) or acidic ion-exchange resins (0.5–5 wt% loading) facilitate the conversion to 1,1-difluoro-1-chloroacetyl chloride (CF2_2ClCOCl). A molar ratio of 1:2–4 (substrate-to-oxidizer) ensures complete oxidation.

Antimony-Catalyzed Fluoridation

Fluorination with hydrogen fluoride (HF) replaces remaining chlorine atoms, yielding trifluoroacetyl fluoride (CF3_3COF). Antimony (Sb) or antimony pentachloride (SbCl5_5) catalyzes this step at 40–60°C with a HF-to-substrate ratio of 2–3:1. The exothermic reaction requires precise temperature control to prevent decomposition.

Hydrolysis to this compound

Final hydrolysis of CF3_3COF occurs in aqueous media at 30–70°C, producing TFA and hydrogen fluoride as a byproduct. The HF is often recycled, improving atom economy. This route achieves >85% overall yield with minimal waste, though HF handling necessitates specialized equipment.

Advantages :

  • Avoids mercury catalysts, reducing environmental toxicity.

  • Utilizes inexpensive chlorinated precursors.

Limitations :

  • Multi-step process increases operational complexity.

  • HF usage poses safety risks.

Hydrolysis of Trifluoroacetyl Chloride

The direct hydrolysis of trifluoroacetyl chloride (CF3_3COCl) is a cornerstone industrial method, optimized in US3894082A for continuous anhydrous TFA production.

Reaction Mechanism and Challenges

The hydrolysis proceeds as:

CF3COCl+H2OCF3COOH+HCl\text{CF}3\text{COCl} + \text{H}2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HCl} \quad \text{}

Early batch methods yielded dilute TFA solutions, necessitating energy-intensive azeotropic distillation. The patent resolves this via a continuous distillation column (Figure 1), maintaining a boiling mixture of TFA, water, and HCl at 72–105°C. By withdrawing TFA vapor upstream of the condenser, the process bypasses azeotrope formation (79.4% TFA, 20.6% H2_2O) and achieves >99% purity.

Process Parameters

  • Temperature Gradient : 72–105°C (prevents azeotrope).

  • Residence Time : <30 minutes for hydrolysis completion.

  • Water Feed Rate : Matches stoichiometric demand (1:1 molar ratio with CF3_3COCl).

Key Innovation :

  • In-situ HCl Removal : Gaseous HCl is absorbed in water post-condensation, minimizing acid loss and enabling closed-loop operation.

Yield : >95% TFA with <0.1% residual HCl.

An alternative route, referenced in CN103524325A , employs electrochemical fluorination (ECF) of acetyl fluoride (CH3_3COF) in anhydrous HF. Under high-voltage conditions (4–6 V), fluorine atoms replace hydrogen, yielding CF3_3COF, which is hydrolyzed to TFA.

Reaction Conditions

  • Electrolyte : KF/HF mixture.

  • Temperature : 0–20°C (prevents side reactions).

  • Current Density : 10–20 mA/cm2^2.

Challenges :

  • Corrosion-resistant electrodes (e.g., nickel) required.

  • Low Faradaic efficiency (~50%) due to competing H2_2 evolution.

Mercury-Catalyzed Reactions (Historical Context)

Early TFA synthesis relied on mercury(II) salts (e.g., HgSO4_4) to catalyze CFC-113a (CF3_3CCl3_3) reaction with SO3_3. While obsolete due to mercury toxicity, this method laid groundwork for modern halogenation protocols.

Reaction Pathway

CF3CCl3+SO3Hg2+CF3COCl+ClSO3H\text{CF}3\text{CCl}3 + \text{SO}3 \xrightarrow{\text{Hg}^{2+}} \text{CF}3\text{COCl} + \text{ClSO}_3\text{H} \quad \text{}

Subsequent hydrolysis of CF3_3COCl yields TFA.

Drawbacks :

  • Mercury waste contamination.

  • Limited to batch processing.

Comparative Analysis of Methods

Method Catalyst Yield (%) Temperature (°C) Key Advantage Key Limitation
Chlorination-OxidationSb/SbCl5_585–9040–70Low-cost precursorsMulti-step complexity
CF3_3COCl HydrolysisNone95–9872–105Continuous anhydrous productionAzeotrope management required
ElectrofluorinationKF/HF50–600–20Direct fluorinationLow current efficiency
Mercury-CatalyzedHgSO4_470–7580–100Historical relevanceToxic catalyst

Chemical Reactions Analysis

Trifluoroacetic acid undergoes various chemical reactions, including:

Common reagents used with this compound include bases like sodium hydroxide and potassium carbonate, and the major products often include trifluoroacetate salts and other fluorinated compounds .

Scientific Research Applications

Trifluoroethylation Reactions

TFA is utilized as a reagent in trifluoroethylation reactions, particularly for amines. This process allows for the introduction of fluorinated groups into organic molecules, which is crucial in medicinal chemistry for enhancing the biological activity of compounds. Recent studies have demonstrated that TFA can facilitate catalyst-free trifluoroethylation of amines, providing access to a range of functionalized tertiary β-fluoroalkylamines .

Peptide Synthesis

In peptide chemistry, TFA serves as a deprotecting agent during the synthesis of peptides. Its ability to selectively remove protecting groups under mild conditions makes it an essential reagent in solid-phase peptide synthesis (SPPS). The use of TFA allows for high yields and purity of synthesized peptides, which are critical for pharmaceutical development .

ApplicationDescription
TrifluoroethylationIntroduction of fluorinated groups into amines
Peptide synthesisDeprotection in solid-phase peptide synthesis

Theranostic Applications

TFA has been investigated as a theranostic agent for chemical ablation in medical imaging. A study evaluated its efficacy in ex vivo porcine liver tissue using Fluorine-19 magnetic resonance imaging (19F-MRI). The results indicated that TFA could effectively coagulate tissue while allowing real-time imaging, demonstrating its potential for noninvasive therapeutic applications .

Case Study: Chemical Ablation

  • Objective : Assess TFA's efficacy as a theranostic agent.
  • Methodology : Injection of TFA into ex vivo tissue, followed by imaging.
  • Results : Successful tissue ablation with localized damage; optimal imaging parameters identified.

Emission Studies

TFA is a degradation product of hydrofluorocarbons (HFCs) and has been studied for its environmental implications. Research indicates that emissions from HFC-1234yf can lead to significant TFA deposition in various regions, including India and China. Modeling studies project that TFA concentrations will remain below toxic levels in aquatic environments, suggesting that current uses of HFCs do not pose significant risks to ecosystems .

Aquatic Toxicity Assessments

Studies assessing the toxicity of TFA mixtures on aquatic plants have shown that while TFA can affect pigment concentrations initially, it does not result in long-term stress or damage at environmentally relevant concentrations . This finding is crucial for understanding the ecological risks associated with TFA.

Environmental StudyFindings
HFC-1234yf emissionsProjected low TFA concentrations in ecosystems
Aquatic toxicityInitial effects on pigment but no long-term damage

Analytical Applications

TFA is also employed in analytical chemistry, particularly in mass spectrometry and chromatography. Its role as a solvent and ion-pairing agent enhances the detection sensitivity of various analytes, making it invaluable in biochemical analysis and environmental monitoring.

Case Study: Mass Spectrometry

  • Application : Use of TFA as an ion-pairing agent.
  • Impact : Improved sensitivity and resolution in detecting trace contaminants.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Environmental Persistence vs. Toxicity : Despite widespread detection, TFA’s ecological toxicity thresholds are poorly defined compared to regulated pollutants like PFOA .
  • Chromatographic Trade-offs : TFA improves chromatographic resolution but compromises MS sensitivity, necessitating method-specific optimization .
  • Medical Potential: While promising in ablation therapy, TFA’s systemic toxicity requires further validation against established agents like ethanol .

Biological Activity

Trifluoroacetic acid (TFA) is a versatile compound that has garnered attention due to its biological activity and environmental persistence. As a breakdown product of various per- and polyfluoroalkyl substances (PFAS), TFA poses potential risks to human health and ecosystems. This article delves into the biological activity of TFA, summarizing key findings from recent research, including its toxicological effects, metabolic interactions, and implications for environmental health.

This compound is a hydrophilic, non-degradable substance often formed as a byproduct of several industrial processes, particularly those involving hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). It is also produced naturally and can accumulate in various environmental media, including rainwater, soils, and aquatic systems .

Mammalian Toxicity

Research indicates that TFA exhibits toxicity to reproduction and liver toxicity . Studies have shown that administering TFA at doses as low as 150 mg/kg/day for 5-6 days in rats resulted in significant biochemical changes, including:

  • Decreased hepatic glycogen content by 24%
  • Increased liver weight and histological changes consistent with hepatotoxicity .

The lowest-observed-adverse-effect-level (LOAEL) for TFA was determined to be 1,600 ppm based on liver histopathology, while the no-observed-adverse-effect-level (NOAEL) was identified at 160 ppm .

Ecotoxicity

TFA has been shown to be low to moderately toxic to a range of aquatic organisms. For example, toxicity tests indicated that TFA's effects on species such as Chlorella vulgaris and Scenedesmus subspicatus resulted in EC50 values exceeding 100 mg/L, suggesting limited immediate risk at environmentally relevant concentrations . However, its accumulation in aquatic ecosystems raises concerns about long-term ecological impacts.

Metabolic Activity

Interestingly, TFA has been observed to enhance certain metabolic processes in isolated liver tissues. In studies where TFA was infused into perfused rat livers, there was a noted increase in the turnover of lactate and pyruvate—contrary to typical expectations for fluorinated compounds which usually inhibit metabolic activity . This unique behavior warrants further investigation into the metabolic pathways influenced by TFA.

Case Studies

Several case studies highlight the biological implications of TFA:

  • Chemical Ablation Studies : TFA has been investigated as a theranostic agent for chemical ablation. In ex vivo studies on porcine liver tissue, TFA demonstrated effective tissue destruction while allowing for imaging via fluorine-19 magnetic resonance imaging (19F-MRI). Histological evaluations revealed significant tissue damage correlating with the concentration of TFA administered .
  • Impact on Plant Life : A study examining the effects of TCA/TFA mixtures on aquatic macrophytes showed initial pigment concentration changes but no significant long-term stress indicators in plants exposed to these mixtures. This suggests that while immediate effects may occur, long-term ecological risks may be minimal at certain concentrations .

Summary of Research Findings

Study FocusKey Findings
Mammalian ToxicitySignificant liver toxicity observed at doses ≥150 mg/kg/day; LOAEL = 1,600 ppm; NOAEL = 160 ppm .
Aquatic ToxicityLow to moderate toxicity; EC50 values >100 mg/L for several algal species .
Metabolic EffectsEnhanced lactate and pyruvate turnover in isolated rat liver; atypical for fluorinated compounds .
Chemical AblationEffective in tissue destruction with observable histological damage; potential as a theranostic agent .

Q & A

Q. What key physicochemical properties of TFA make it suitable for peptide synthesis and organic reactions?

TFA’s strong acidity (pKa ~0.23) and ability to solvate hydrophobic residues make it ideal for cleaving ester bonds in peptide synthesis. Its low boiling point (72.4°C) allows easy removal via evaporation, minimizing residual solvent interference. The high electronegativity of fluorine atoms stabilizes carbocations, enhancing its catalytic role in Friedel-Crafts alkylation and other acid-driven reactions .

Q. How should TFA be safely stored and handled in laboratory settings?

TFA must be stored in tightly sealed, amber glass containers under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. It should be kept away from strong bases (e.g., NaOH), metals, and oxidizers due to violent reactions. Lab personnel must use acid-resistant PPE (gloves, goggles) and work in fume hoods to avoid inhalation of corrosive vapors .

Q. What are the primary applications of TFA in analytical chemistry?

TFA is widely used as an ion-pairing agent in reversed-phase HPLC to improve peak resolution for peptides and proteins. Its low UV absorbance minimizes background interference in LC-MS analyses. For NMR, TFA-d (deuterated) serves as a solvent for ¹⁹F-NMR studies, though its strong acidity requires careful handling to avoid sample degradation .

Advanced Questions

Q. What methodologies are recommended for quantifying trace TFA levels in environmental waters?

  • Extraction: Use anion-exchange disks (e.g., Empore™) to isolate TFA from aqueous samples. For saline matrices, pre-cleanup via liquid-liquid extraction reduces competing anion interference.
  • Derivatization: Convert TFA to methyl ester using 10% H₂SO₄ in methanol under heated headspace conditions.
  • Detection: Analyze via gas chromatography with electron capture detection (GC-ECD) or MS, achieving limits of quantification (LOQ) as low as 36 ng/L .

Q. How can TFA-induced chaotropic effects be optimized in chromatographic separations?

  • Factor Screening: Use a central composite design (CCD) to evaluate chaotropic agents (TFA vs. perchloric acid), retention factors (k), and peak width.
  • Modeling: Apply response surface methodology (RSM) to derive mathematical relationships between variables. For example, TFA at 0.1% (v/v) in mobile phases enhances resolution of basic analytes like risperidone by disrupting hydrophobic interactions .

Q. What techniques are critical for characterizing TFA-containing coordination complexes?

  • X-ray Diffraction: Resolve crystal structures of complexes like [UO₂(TFA)₂(DMSO)₃] to confirm TFA’s binding mode (monodentate vs. bidentate).
  • Spectroscopy: FT-IR identifies ν(C=O) shifts (~1680 cm⁻¹) upon deprotonation. Emission spectroscopy quantifies ligand-to-metal charge transfer effects.
  • Thermal Analysis: TGA/DSC reveals decomposition pathways, such as TFA loss at 150–200°C .

Q. How can researchers address discrepancies in environmental TFA concentration data across studies?

  • Sampling Validation: Standardize collection protocols (e.g., avoiding PVC containers that leach interfering compounds).
  • Analytical Cross-Check: Compare results from GC-ECD, IC-MS, and ¹⁹F-NMR to rule out method-specific biases.
  • Temporal Analysis: Account for seasonal variations (e.g., higher TFA in rainwater post-industrial emissions) using long-term monitoring datasets .

Q. What strategies mitigate TFA’s interference in proteomics workflows?

  • Desalting: Use C18 cartridges (e.g., Sep-Pak) with 0.1% TFA for peptide binding, followed by elution in acetonitrile/TFA to remove salts.
  • Acid Hydrolysis: Post-digestion, neutralize TFA with ammonium bicarbonate before LC-MS to prevent ion suppression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.